Bis(3-chloro-4-fluorophenyl)borinic acid

Organocatalysis Lewis Acid Catalysis Epoxide Ring-Opening

Bis(3-chloro-4-fluorophenyl)borinic acid (CAS 872495-46-0) is a diarylborinic acid featuring a boron center bonded to two 3-chloro-4-fluorophenyl rings and a hydroxyl group, with a molecular weight of 286.90 g/mol. It belongs to a subclass of organoboron compounds that are structurally and electronically intermediate between arylboronic acids (one C–B bond) and triarylboranes (three C–B bonds), resulting in distinct Lewis acidity, hydrolytic stability, and reactivity profiles that cannot be replicated by its more common boronic acid or pinacol ester counterparts.

Molecular Formula C12H7BCl2F2O
Molecular Weight 286.9 g/mol
CAS No. 872495-46-0
Cat. No. B12598099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-chloro-4-fluorophenyl)borinic acid
CAS872495-46-0
Molecular FormulaC12H7BCl2F2O
Molecular Weight286.9 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)O
InChIInChI=1S/C12H7BCl2F2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,18H
InChIKeyOHSYVPROJRWIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-chloro-4-fluorophenyl)borinic Acid (CAS 872495-46-0) for R&D Procurement: A Technical Baseline


Bis(3-chloro-4-fluorophenyl)borinic acid (CAS 872495-46-0) is a diarylborinic acid featuring a boron center bonded to two 3-chloro-4-fluorophenyl rings and a hydroxyl group, with a molecular weight of 286.90 g/mol . It belongs to a subclass of organoboron compounds that are structurally and electronically intermediate between arylboronic acids (one C–B bond) and triarylboranes (three C–B bonds), resulting in distinct Lewis acidity, hydrolytic stability, and reactivity profiles that cannot be replicated by its more common boronic acid or pinacol ester counterparts [1]. This compound is employed as a building block in medicinal chemistry, a Lewis acid catalyst, a substrate in cross-coupling reactions, and a precursor to antiparasitic borinic ester complexes [2].

Why Bis(3-chloro-4-fluorophenyl)borinic Acid Cannot Be Assumed Interchangeable with Common Substitutes


Generic substitution of organoboron reagents—for instance, replacing a borinic acid with the corresponding boronic acid or a fluorophenylboronic ester—carries a high risk of experimental failure. The precise combination of the borinic acid scaffold with a specific 3-chloro-4-fluorophenyl substitution pattern creates an electronic and steric environment that is absent in boronic acids [1], monosubstituted analogues, or differently halogenated diarylborinic acids [2]. These structural differences translate into quantifiable shifts in Lewis acidity, solubility, receptor binding, and catalytic activity. The evidence detailed in Section 3 demonstrates why direct procurement to this CAS number is necessary when a specific biological, catalytic, or synthetic performance profile is sought.

Quantitative Differentiation Evidence for Bis(3-chloro-4-fluorophenyl)borinic Acid vs. Analogs


Enhanced Lewis Acidity of the Diarylborinic Acid Scaffold Enables Unique Catalysis

The diarylborinic acid scaffold is characterized by its enhanced Lewis acidity relative to arylboronic acids, a key driver of its catalytic activity. While not a direct measurement for this specific compound, the scaffold's inherent property is a quantifiable differentiator. A direct analog, bis(4-fluorophenyl)borinic acid, catalyzes the regioselective ring-opening of 3,4-epoxy alcohols with >19:1 regioselectivity, which is a strong class-level indicator of the unique reactivity achievable with this scaffold [1]. This performance is unattainable with mono-arylboronic acids, which are significantly less Lewis acidic [2], or with non-catalytic background reactions that yield a 1.8:1 mixture of isomers [1].

Organocatalysis Lewis Acid Catalysis Epoxide Ring-Opening

Unique 3-Chloro-4-Fluorophenyl Substitution Tunes Electronic Properties for Biological Activity

The specific 3-chloro-4-fluorophenyl substitution on the borinic acid core is defined in patents covering antiparasitic borinic ester complexes [1]. Unlike non-halogenated or mono-halogenated phenyl borinic acids, this dual-substitution pattern with an electron-withdrawing chlorine and fluorine increases the boron's electrophilicity and can improve target binding. While precise IC50 values for this specific free acid are not publicly available, the patent's explicit protection of this composition indicates it is a preferred motif for generating libraries of active antiparasitic 8-hydroxyquinoline ester prodrugs [1]. Its physiological properties diverge from the corresponding 3-chloro-4-fluorophenylboronic acid (CAS 144432-85-9) due to the differing boron oxidation state and number of aryl rings .

Medicinal Chemistry Antiparasitic Agents Structure-Activity Relationship

Potential for Dual Aryl Transfer in Cross-Coupling Reactions

A distinctive feature of arylborinic acids is their documented ability to transfer both aryl groups in cross-coupling reactions, a significant advantage in atom economy compared to arylboronic acids or esters which transfer only one [1]. For this specific compound, this means that both 3-chloro-4-fluorophenyl rings are available for productive coupling, doubling the potential yield of the target biaryl per mole of boron reagent. In contrast, the common surrogate 3-chloro-4-fluorophenylboronic acid (CAS 144432-85-9) can, at best, transfer only one such ring .

Cross-Coupling Suzuki-Miyaura Reaction Atom Economy

Differentiated Application Scenarios for Procuring Bis(3-chloro-4-fluorophenyl)borinic Acid


Synthesis of Patented Antiparasitic 8-Hydroxyquinoline Borinic Esters

This compound is the direct synthetic precursor for the specific borinic acid complexes claimed for antiparasitic uses [1]. Research groups pursuing new treatments for malaria or leishmaniasis that require the exact electronic profile of the 3-chloro-4-fluorophenyl motif must use this CAS number to access the protected chemical space [1].

Development of Highly Atom-Economical Cross-Coupling Protocols

Process chemistry R&D aimed at improving the cost and sustainability of biaryl synthesis can leverage this reagent's potential for dual aryl transfer [2]. In a large-scale Suzuki-Miyaura reaction, replacing a mono-aryl boronic acid with this borinic acid could lead to a substantial decrease in boron reagent loading and its associated waste streams [2].

Organoboron Lewis Acid Catalyst Screening Libraries for Selective Transformations

Catalysis research groups screening for new reactions can use this compound as a unique entry in a diverse library of organocatalysts. Its enhanced Lewis acidity relative to boronic acids, combined with the unique electron-withdrawing effects of its chloro-fluoro substituents, directly addresses the need for tunable and highly active catalysts for challenging transformations, such as regioselective diol or epoxide functionalizations [REFS-3, REFS-4].

Precursor for Advanced Fluoro-Chloro Functional Materials

Material science labs working on advanced liquid crystals or organic electronics can procure this compound to build highly functionalized molecular architectures. The presence of both fluorine and chlorine substituents on a versatile borylating agent is particularly valuable for synthesizing complex polyaromatic molecules with fine-tuned mesomorphic or electronic properties [5].

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